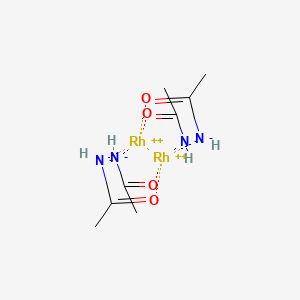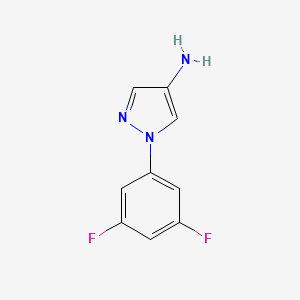
1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 3,5-difluorophenyl group. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 3,5-difluoroaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and recrystallization to obtain the desired compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biochemistry: It is used as a reagent in the synthesis of other biologically active compounds.
Pharmacology: The compound is investigated for its potential to interact with various biological targets, including enzymes and receptors.
Industrial Chemistry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and producing cleaved products of PARP . This suggests that the compound may exert its effects through the activation of apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,5-Difluorophenyl)-1H-pyrazol-4-amine
- 1-(3,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
- 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
Uniqueness
1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
646037-39-0 |
|---|---|
Molekularformel |
C9H7F2N3 |
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
1-(3,5-difluorophenyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H7F2N3/c10-6-1-7(11)3-9(2-6)14-5-8(12)4-13-14/h1-5H,12H2 |
InChI-Schlüssel |
OIIPUFNXGPIVCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1F)F)N2C=C(C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester](/img/structure/B12887649.png)


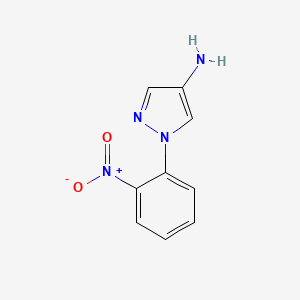
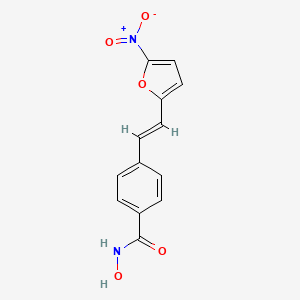
![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)
![4,9-Epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B12887686.png)
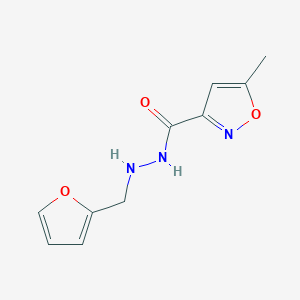

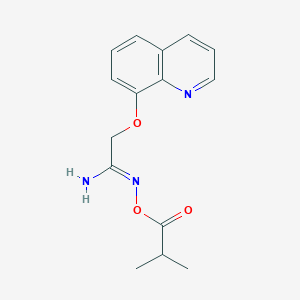
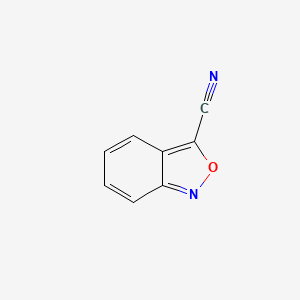
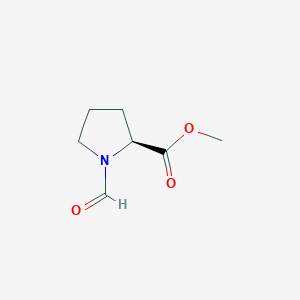
![2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887710.png)
